molecular formula C22H27N3O3 B5542564 2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5542564
M. Wt: 381.5 g/mol
InChI Key: BYHLEBMFKUOJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,8-diazaspiro[4.5]decan-3-one derivatives, which are closely related to the compound , involves several steps that may include condensation reactions, cyclization, and functional group transformations. These derivatives have been synthesized and tested for various biological activities, indicating a significant interest in their chemical and pharmacological properties (Cignarella, Villa, & Barlocco, 1993).

Molecular Structure Analysis

The molecular structure of related diazaspiro[4.5]decane compounds often involves a spiro configuration that includes a cyclohexane ring fused to a five-membered lactam ring. This unique structure contributes to the compound's chemical behavior and interaction with biological targets. X-ray crystallography and other analytical techniques are utilized to elucidate the molecular structure and confirm the stereochemistry of these compounds (Collins, Fallon, & McGeary, 1994).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[4.5]decan-3-one derivatives includes their ability to undergo cycloaddition reactions, highlighting their versatility in chemical synthesis. The cycloaddition of methylenelactams with nitrones to form 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives showcases the potential for constructing complex molecular architectures starting from simpler precursors (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decane derivatives, such as solubility, melting point, and crystal structure, are critical for understanding their behavior in different environments. These properties are determined through a combination of experimental techniques, including crystallography and spectroscopy, providing insight into the compound's stability and potential applications (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity with various reagents and their behavior under different chemical conditions, are of great interest. Studies have explored the synthesis and reactivity of diazaspiro[4.5]decan-3-one derivatives, revealing their potential as intermediates in the development of new chemical entities with desired biological activities (Rajanarendar, Saini, & Reddy, 2009).

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various synthetic methodologies for compounds structurally related to 2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one. These methodologies aim at constructing the spirocyclic and diazaspiro frameworks, which are core structures in many biologically active molecules. For example, the synthesis of azaspiro[4.5]decane systems through oxidative cyclization demonstrates the versatility of spirocyclic compounds in medicinal chemistry (Martin‐Lopez & Bermejo, 1998).

Biological Activities and Therapeutic Potential

Several studies have explored the biological activities of diazaspiro and related compounds, highlighting their potential as therapeutic agents. For instance, compounds structurally similar to 2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one have shown significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Rajanarendar et al., 2010). Furthermore, the synthesis and evaluation of spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines highlight the chemical diversity of spiro compounds and their wide range of biological activities.

Conformational Studies and Drug Design

Conformational studies of spiro compounds, including those similar to 2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one, have provided insights into their structural characteristics, which is crucial for drug design. For example, spirolactams as conformationally restricted pseudopeptides have been synthesized and analyzed for their potential in mimicking bioactive peptide sequences, demonstrating the importance of spirocyclic compounds in developing peptide-based therapeutics (Fernandez et al., 2002).

Anticancer and Antidiabetic Applications

Research has also focused on the development of spirothiazolidines analogs with anticancer and antidiabetic activities, underscoring the therapeutic versatility of spiro compounds. These studies have led to the identification of compounds with significant activity against human cancer cell lines and the potential to modulate enzymatic activities related to diabetes (Flefel et al., 2019).

properties

IUPAC Name

2-benzyl-8-(5-propyl-1,2-oxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-2-6-18-13-19(23-28-18)21(27)24-11-9-22(10-12-24)14-20(26)25(16-22)15-17-7-4-3-5-8-17/h3-5,7-8,13H,2,6,9-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHLEBMFKUOJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.